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3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-

carbonitrile

CAS No.: 956485-59-9

Cat. No.: B1345282 Get Quote

7-Azaindole (1H-pyrrolo[2,3-b]pyridine), a bioisostere of indole and purine, stands as a

privileged scaffold in modern medicinal chemistry.[1][2] Its core structure is integral to

numerous pharmaceuticals, including kinase inhibitors like Vemurafenib and Peficitinib.[1] The

functionalization of the 7-azaindole nucleus is therefore a critical task in drug discovery and

development. Among various modifications, C-H iodination is of paramount strategic

importance. The introduction of an iodine atom provides a versatile synthetic handle for

subsequent transformations, most notably palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.[3]

However, the 7-azaindole ring system presents a unique challenge in regioselectivity. It

comprises an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. This

electronic dichotomy dictates the site of electrophilic attack, making a nuanced understanding

of reaction conditions essential for achieving desired isomeric purity. This guide provides an in-

depth analysis of the factors governing the regioselectivity of 7-azaindole iodination, offering

field-proven protocols and the causal logic behind them.

Part 1: The Kinetic Product - Preferential Iodination
at the C3 Position
The inherent electronic properties of the 7-azaindole scaffold overwhelmingly favor electrophilic

substitution on the five-membered pyrrole ring. Computational studies, including analyses of
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Highest Occupied Molecular Orbital (HOMO) coefficients and atomic charges, confirm that the

C3 position is the most nucleophilic and energetically favorable site for electrophilic attack.[3][4]

This makes C3-iodination the most common and readily achievable transformation.

Mechanism of C3-Iodination
The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. An

electrophilic iodine species (I⁺), generated from the iodinating agent, is attacked by the

electron-rich π-system of the pyrrole ring, preferentially at the C3 position. This forms a

resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Subsequent deprotonation by a weak base regenerates the aromatic system, yielding the 3-

iodo-7-azaindole product.
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Caption: Electrophilic Aromatic Substitution at C3.

Common Reagents and Methodologies for C3-Iodination
A variety of reagents can effectively iodinate the C3 position. The choice often depends on

substrate tolerance, desired reactivity, and reaction scale.
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Reagent(s) Typical Conditions Key Advantages Reference

N-Iodosuccinimide

(NIS)

Acetonitrile, rt, with

KOH

Mild, high-yielding,

easy to handle solid.
[3]

Iodine (I₂) / Base DMF, rt, with KOH
Cost-effective, readily

available.
[3]

Iodine Monochloride

(ICl)
CH₂Cl₂, with Celite®

Highly reactive,

suitable for less

activated substrates.

Can lead to di-

iodination if excess is

used.

[5]

Field-Proven Protocol: C3-Iodination using N-
Iodosuccinimide (NIS)
This protocol is adapted from Liu, Xu, and coworkers and demonstrates a reliable method for

synthesizing 3-iodo-1-phenyl-7-azaindole.[3] The same principle applies to unsubstituted 7-

azaindole.

Step-by-Step Methodology:

Preparation: To a solution of 1-phenyl-7-azaindole (1.0 eq) in acetonitrile, add potassium

hydroxide (KOH, 3.0 eq).

Reagent Addition: Add N-Iodosuccinimide (NIS, 1.0-1.1 eq) portion-wise to the stirred

solution at room temperature.

Reaction: Stir the reaction mixture at room temperature for 11-12 hours. Monitor reaction

progress by TLC or LC-MS.

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. Purify the crude product by silica gel column

chromatography to yield the desired 3-iodo-7-azaindole derivative.

Part 2: The Pyridine Ring - Strategies for C4 and C5
Iodination
Direct electrophilic iodination of the electron-deficient pyridine ring of 7-azaindole is generally

not feasible due to its reduced reactivity.[1] To achieve functionalization at positions C4, C5, or

C6, the electronic character of the pyridine ring must be modulated. The most robust and

widely adopted strategy involves N-oxidation of the pyridine nitrogen (N7).

The N-Oxide Strategy: Activating the Pyridine Ring
Formation of a 7-azaindole-N-oxide dramatically alters the electronics of the pyridine ring. The

N-oxide group is strongly electron-withdrawing via induction but can act as an electron-

donating group through resonance, particularly activating the C4 and C6 positions towards

nucleophilic attack and facilitating rearrangements that enable electrophilic-like substitutions. A

common sequence for achieving 4-iodo-7-azaindole involves N-oxidation, followed by reaction

with a phosphorous oxyhalide (e.g., POCl₃) to install a halogen at C4, and finally a halogen

exchange (Finkelstein reaction) to yield the desired iodide.[6][7]
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C4-Iodination Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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